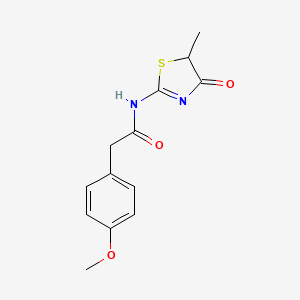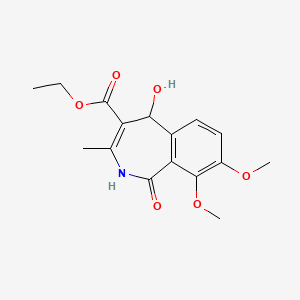![molecular formula C17H18N2O3 B3953328 N-[3-(acetylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3953328.png)
N-[3-(acetylamino)phenyl]-2-phenoxypropanamide
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2-phenoxypropanamide, commonly known as APAP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for various applications. In
Mecanismo De Acción
The mechanism of action of APAP involves the inhibition of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the anti-inflammatory and analgesic effects of APAP. Additionally, APAP has been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
APAP has been found to exhibit a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic effects, making it useful in the treatment of pain and inflammation. Additionally, APAP has been found to exhibit antipyretic effects, making it useful in the treatment of fever. APAP has also been found to exhibit antioxidant activity, which can be useful in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APAP has several advantages for lab experiments. It is readily available and cost-effective, making it easy to obtain for research purposes. Additionally, APAP has been extensively studied, and its mechanism of action is well-understood, making it a reliable compound for research. However, APAP has some limitations for lab experiments. It has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, APAP has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell culture experiments.
Direcciones Futuras
There are several future directions for research on APAP. One area of research is the development of new synthesis methods for APAP that can improve its yield and purity. Additionally, research can be conducted on the use of APAP in the treatment of cancer, as it has been found to exhibit anticancer activity. Further research can also be conducted on the antioxidant activity of APAP and its potential use in preventing oxidative stress-related diseases. Finally, research can be conducted on the development of new derivatives of APAP that can exhibit improved properties for various applications.
Conclusion:
In conclusion, APAP is a promising compound that has gained significant attention in the field of scientific research. Its synthesis method is cost-effective and efficient, and it has been extensively studied for its various applications. APAP exhibits anti-inflammatory, analgesic, and antipyretic properties, and has been found to inhibit the growth of cancer cells. Its mechanism of action is well-understood, and it exhibits a variety of biochemical and physiological effects. While APAP has some limitations for lab experiments, there are several future directions for research that can improve its properties and applications.
Aplicaciones Científicas De Investigación
APAP has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases. APAP has also been found to exhibit antioxidant activity, which can be useful in preventing oxidative stress-related diseases. Additionally, APAP has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(22-16-9-4-3-5-10-16)17(21)19-15-8-6-7-14(11-15)18-13(2)20/h3-12H,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSDWWJUINKGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)phenyl]-2-methylpentanamide](/img/structure/B3953264.png)
![methyl 4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)benzoate](/img/structure/B3953271.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3953278.png)
![3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953289.png)
![N-(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953296.png)

![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B3953315.png)
![5-(1-methylpropylidene)-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3953316.png)
![2-[(4-fluorophenyl)sulfonyl]-N-4H-1,2,4-triazol-4-yl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3953317.png)
![8-ethoxy-1,3-dimethyl-2-(tetrahydro-2-furanylmethyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3953338.png)

![2-(4-chlorophenyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3953350.png)
